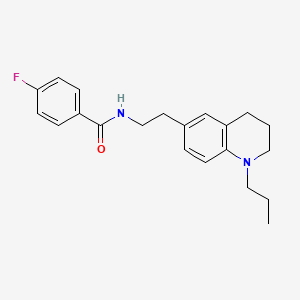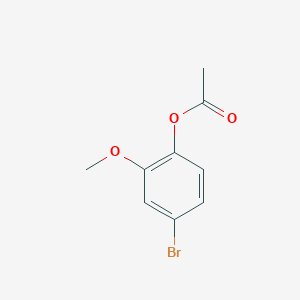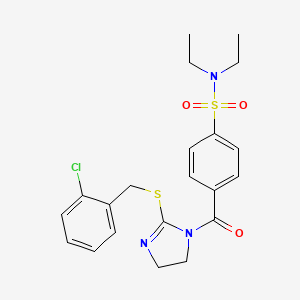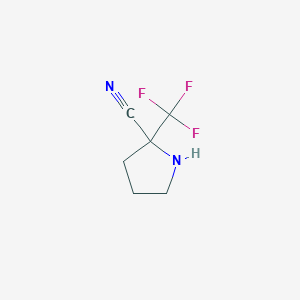
2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride, also known as CPAC hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC hydrochloride is a cyclic amino acid derivative that has been studied extensively for its therapeutic properties, particularly in the treatment of neurological disorders.
Applications De Recherche Scientifique
Chemical Synthesis and Bioactivity
Research into related cyclopropylcarboxylic acids and pyridine derivatives has demonstrated their significant potential in the synthesis of compounds with notable bioactivity. For instance, cyclopropanecarboxylic acid and its derivatives have been utilized as leading compounds due to their biological activity, leading to the preparation of new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas. Preliminary biological tests of these compounds have shown excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Antibacterial Agents
1-Cyclopropyl derivatives, closely related to 2-Cyclopropyloxypyridine-4-carboxylic acid hydrochloride, have been synthesized and evaluated as antibacterial agents. These compounds were developed from dichloro-5-fluoronicotinic acid derivatives, demonstrating the potential of cyclopropyl groups in contributing to antibacterial properties (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Molecular Interactions and Enzyme Inhibition
The study of pyridine-2-carboxylic acid and its derivatives has provided insights into their interactions with biomolecules and inhibition of enzymes. These compounds have been characterized for their antimicrobial activities and DNA interactions, showing significant activity against both Gram-positive and Gram-negative bacteria. The interactions with DNA have been particularly noted for molecules such as 4-methoxy-pyridine-2-carboxylic acid, highlighting the potential for specific molecular targeting (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Synthesis of Complex Molecules
The flexibility and reactivity of cyclopropyl and pyridine moieties have been exploited in the synthesis of complex molecules, such as imidazo[1,2-a]pyridine carboxylic acid derivatives. These compounds have been prepared through multistep synthesis from commercially available 2-amino pyridine, demonstrating the utility of cyclopropyl and pyridine derivatives in constructing complex molecular architectures (Du Hui-r, 2014).
Propriétés
IUPAC Name |
2-cyclopropyloxypyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7;/h3-5,7H,1-2H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVIYPMYCFFUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)
![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2738700.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)




![1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2738715.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2738717.png)

